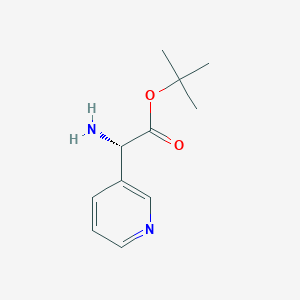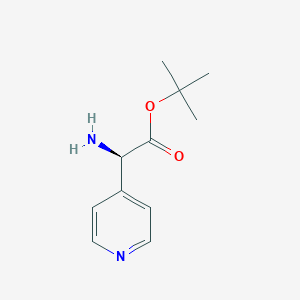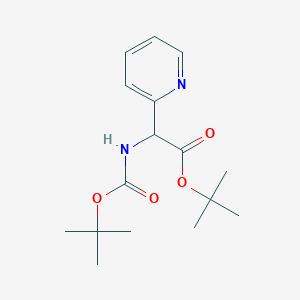
(R)-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a trityl-protected amine, and a methyl ester functional group. These structural elements contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps:
Formation of the Phthalimide Group: The initial step often involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide group.
Introduction of the Trityl-Protected Amine: The next step involves the protection of the amine group with a trityl (triphenylmethyl) group. This is usually achieved by reacting the amine with trityl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trityl-protected amine group.
Reduction: Reduction reactions can target the phthalimide group, potentially converting it to a phthalamide or phthalic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution at the ester group.
Major Products
Oxidation: Products may include oxidized derivatives of the trityl-protected amine.
Reduction: Reduced forms of the phthalimide group.
Substitution: Various esters, amides, or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Protecting Groups: The trityl group is a common protecting group in organic synthesis, making this compound useful in multi-step synthetic routes.
Biology
Bioconjugation: The compound can be used to link biomolecules through its reactive ester group.
Prodrug Development: Its ester group can be hydrolyzed in vivo to release active drugs.
Medicine
Drug Design: The compound’s structure can be modified to develop new pharmaceuticals.
Diagnostic Agents: Potential use in the development of diagnostic agents due to its unique structural features.
Industry
Material Science:
Catalysis: The compound could be used as a ligand in catalytic processes.
Wirkmechanismus
The mechanism of action of ®-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester depends on its specific application. In bioconjugation, the ester group reacts with nucleophiles to form stable covalent bonds. In drug design, the compound’s structure can interact with biological targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phthaloyl-L-glutamic acid methyl ester: Similar in having a phthalimide group and an ester functional group.
Trityl-protected amino acids: Share the trityl-protected amine group.
Uniqueness
Structural Complexity: The combination of a phthalimide group, a trityl-protected amine, and a methyl ester in one molecule is unique.
Versatility: The compound’s multiple reactive sites make it versatile for various synthetic and biological applications.
Eigenschaften
IUPAC Name |
methyl (2R)-3-(1,3-dioxoisoindol-2-yl)-2-(tritylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-37-30(36)27(21-33-28(34)25-19-11-12-20-26(25)29(33)35)32-31(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20,27,32H,21H2,1H3/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAUHRCSZDMHG-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














